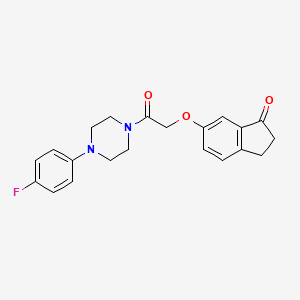

6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one

Description

6-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a synthetic small molecule featuring a 2,3-dihydroinden-1-one core linked via a 2-oxoethoxy bridge to a 4-(4-fluorophenyl)piperazine moiety. The compound’s structural design combines a lipophilic indanone fragment with a fluorinated arylpiperazine group, a motif commonly associated with central nervous system (CNS) target engagement, particularly for dopamine and serotonin receptors . Its synthesis typically involves coupling reactions between pre-functionalized piperazine and indanone intermediates, as exemplified in analogous compounds (e.g., thiazolylhydrazone derivatives in –6).

Properties

IUPAC Name |

6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3/c22-16-3-5-17(6-4-16)23-9-11-24(12-10-23)21(26)14-27-18-7-1-15-2-8-20(25)19(15)13-18/h1,3-7,13H,2,8-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAXPROMTBWELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting with the preparation of the piperazine derivative. . The key steps include:

Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.

Deprotection: Removal of protective groups using PhSH, followed by selective intramolecular cyclization to yield the desired piperazine derivative.

Substitution: Introduction of the 4-fluorophenyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like sodium borohydride can modify the oxoethoxy bridge or the dihydroindenone moiety.

Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound is known to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which play crucial roles in neuronal signaling . Additionally, it may interact with sigma-2 receptors, which are implicated in cancer cell proliferation and neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

- Thiazolylhydrazone derivatives (–6) exhibit enhanced AChE inhibition due to additional hydrogen-bonding interactions from the thiazole ring .

Linker Modifications :

- The 2-oxoethoxy bridge in the target compound is shorter than the acetyl linker in aggrecanase inhibitor L4, which may limit conformational flexibility but improve metabolic stability .

- Substitution of the 4-fluorophenyl group with 2-fluorophenyl () or 3-chlorophenyl () alters receptor selectivity, as ortho-substituted aryl groups often sterically hinder binding to certain CNS targets .

- Pharmacological Profiles: Coumarin-piperazine hybrids (e.g., compound 41) show weaker AChE inhibition (IC₅₀ = 1.2 mM) compared to donepezil (IC₅₀ = 0.014 mM), suggesting the dihydroindenone core in the target compound might offer improved potency if tested . Thiazolylhydrazone derivatives with similar piperazine-fluorophenyl motifs demonstrate sub-micromolar AChE inhibition, highlighting the importance of auxiliary functional groups (e.g., thiazole) for activity .

Biological Activity

The compound 6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H27FN4O5S

- Molecular Weight : 502.6 g/mol

- IUPAC Name : N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

The compound features a fluorinated phenyl group, a piperazine moiety, and a sulfonamide functional group, contributing to its pharmacological profile.

The primary mechanism of action for this compound involves the inhibition of Equilibrative Nucleoside Transporters (ENTs) . These transporters play a crucial role in nucleotide synthesis and the regulation of adenosine function. By inhibiting ENTs, the compound reduces uridine uptake in cells expressing ENT1 and ENT2, which can lead to various biochemical effects relevant to therapeutic applications .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its effects on neurological disorders and cancer treatment.

Antidepressant and Anti-anxiety Effects

Research indicates that compounds containing the piperazine moiety exhibit significant interactions with serotonin and dopamine receptors. This suggests potential antidepressant and anxiolytic effects. For instance, analogs have shown selective inhibition of monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds to determine the influence of various substituents on biological activity. Key findings include:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, improving membrane permeability and receptor binding affinity.

- Piperazine Ring Modifications : Variations in the piperazine structure significantly impact the selectivity towards different ENTs .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Neurodegenerative Disorders : A study evaluated the compound's ability to inhibit MAO-B, showing an IC50 value of 0.013 µM, indicating strong potential for treating conditions like Alzheimer's disease .

- Cancer Cell Line Studies : In vitro tests revealed that derivatives exhibited selective cytotoxicity against specific cancer cell lines while sparing healthy cells, suggesting a favorable therapeutic index .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 502.6 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 7 |

| LogP | 3.1 |

| Biological Activity | Observations |

|---|---|

| MAO-B Inhibition IC50 | 0.013 µM |

| Cytotoxicity (L929 Cells) | Non-toxic at low doses |

| ENT Inhibition | Reduced uridine uptake |

Q & A

Q. Q1. What are the common synthetic routes for 6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one, and how are reaction conditions optimized?

A1. The synthesis typically involves coupling a fluorophenyl-piperazine intermediate with a substituted indanone via an oxoethoxy linker. Key steps include:

- Nucleophilic substitution to attach the piperazine moiety.

- Etherification under reflux in polar aprotic solvents (e.g., DMF or ethanol) .

- Optimization of temperature (50–80°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis of the ketone group. Reaction progress is monitored via TLC, and yields are improved by iterative adjustments to solvent polarity and catalyst loading .

Advanced Synthesis: Computational Design

Q. Q2. How can computational methods enhance the design of novel synthetic pathways for this compound?

A2. Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict transition states and energetically favorable pathways. For example:

- In silico screening of potential leaving groups for the oxoethoxy linker.

- Solvent effects modeled via COSMO-RS to optimize dielectric environments .

- Machine learning identifies correlations between reaction parameters (e.g., temperature, catalyst) and yield, enabling predictive synthesis workflows .

Structural Characterization

Q. Q3. What advanced spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

A3.

- X-ray crystallography resolves the stereochemistry of the indanone core and piperazine orientation (e.g., bond angles and torsion parameters) .

- 2D NMR (HSQC, HMBC) confirms connectivity between the fluorophenyl and piperazine groups, while FT-IR validates carbonyl (C=O) and ether (C-O-C) functional groups .

- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (±5 ppm error threshold) .

Biological Activity Profiling

Q. Q4. What methodologies are used to evaluate the compound’s receptor-binding affinity and selectivity?

A4.

- Radioligand binding assays (e.g., using ³H-labeled antagonists) quantify affinity for serotonin or dopamine receptors, with IC₅₀ values normalized to reference ligands .

- Molecular docking (e.g., AutoDock Vina) models interactions with receptor active sites, prioritizing fluorophenyl-piperazine interactions with hydrophobic pockets .

- Selectivity screening across GPCR panels (e.g., 5-HT₁A vs. D₂ receptors) identifies off-target effects .

Mechanistic Studies

Q. Q5. How can researchers investigate the compound’s mechanism of action in neurological disorders?

A5.

- In vitro neuronal models (e.g., SH-SY5Y cells) assess neuroprotection via apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .

- Calcium imaging tracks intracellular Ca²⁺ flux to evaluate receptor-mediated signaling .

- Knockout studies (CRISPR/Cas9) validate target specificity by deleting candidate receptors (e.g., 5-HT₁A) and measuring rescue effects .

Stability and Degradation Analysis

Q. Q6. What analytical strategies address stability challenges during storage and in vivo studies?

A6.

- Forced degradation studies expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via HPLC-MS .

- Lyophilization improves aqueous stability by reducing hydrolysis of the oxoethoxy group.

- Plasma stability assays (rat/human plasma, 37°C) quantify half-life using LC-MS/MS, with protease inhibitors (e.g., EDTA) to suppress enzymatic degradation .

Data Contradictions in Biological Assays

Q. Q7. How should researchers resolve discrepancies between in vitro and in vivo activity data?

A7.

- Pharmacokinetic profiling (e.g., bioavailability, tissue distribution) identifies barriers like poor blood-brain barrier penetration .

- Metabolite identification (LC-QTOF-MS) detects active/inactive derivatives formed in vivo .

- Dose-response recalibration adjusts for species-specific differences (e.g., murine vs. human metabolic rates) .

Structure-Activity Relationship (SAR) Optimization

Q. Q8. What strategies improve potency while reducing toxicity in SAR studies?

A8.

- Bioisosteric replacement : Swapping the indanone core with tetralone or benzofuranone analogs modulates lipophilicity (clogP calculations) .

- Fragment-based drug design (FBDD) identifies minimal pharmacophores using X-ray fragment screens .

- Toxicity prediction via ADMET software (e.g., SwissADME) flags hepatotoxic metabolites early .

Analytical Method Validation

Q. Q9. How are HPLC and LC-MS methods validated for quantifying this compound in biological matrices?

A9.

- Linearity (R² > 0.995) tested across 3–5 orders of magnitude.

- Recovery rates (>85%) validated via spiked plasma/serum samples.

- Matrix effects minimized using isotopically labeled internal standards (e.g., deuterated analogs) .

Advanced Crystallographic Challenges

Q. Q10. What crystallographic techniques resolve polymorphism or hydrate formation in this compound?

A10.

- Powder X-ray diffraction (PXRD) distinguishes polymorphs by unique diffraction patterns.

- Thermogravimetric analysis (TGA) quantifies hydrate-bound water (weight loss at 100–150°C).

- Single-crystal X-ray diffraction with synchrotron radiation resolves subtle conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.